Melittoside

Vue d'ensemble

Description

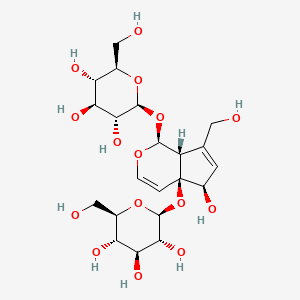

Le mélittoside est un glycoside phénolique naturel présent dans diverses espèces végétales, en particulier dans le genre Melitto. Il est connu pour ses propriétés antioxydantes, anti-inflammatoires et antifongiques . Le composé a une formule moléculaire de C21H32O15 et une masse molaire de 524,47 g/mol . Le mélittoside est une poudre cristalline blanche avec un point de fusion de 167-168 °C et est soluble dans des solvants tels que le diméthylsulfoxyde, la pyridine, le méthanol et l'éthanol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le mélittoside peut être synthétisé par diverses réactions chimiques impliquant la glycosylation de précurseurs iridoïdes. La synthèse implique généralement l'utilisation de donneurs et d'accepteurs de glycosyle dans des conditions réactionnelles spécifiques. Par exemple, la glycosylation d'un alcool iridoïde avec un donneur de glycosyle en présence d'un catalyseur peut produire du mélittoside .

Méthodes de production industrielle

La production industrielle de mélittoside implique souvent l'extraction du composé à partir de sources naturelles telles que les plantes. Le processus d'extraction comprend des étapes telles que la macération, la filtration et la purification à l'aide de techniques chromatographiques. Le composé extrait est ensuite cristallisé pour obtenir du mélittoside pur .

Analyse Des Réactions Chimiques

Types de réactions

Le mélittoside subit diverses réactions chimiques, notamment :

Oxydation : Le mélittoside peut être oxydé pour former les produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir le mélittoside en formes réduites.

Substitution : Les réactions de substitution peuvent remplacer des groupes fonctionnels spécifiques dans le mélittoside par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du mélittoside peut produire des glycosides iridoïdes oxydés, tandis que la réduction peut produire des glycosides iridoïdes réduits .

Applications de la recherche scientifique

Le mélittoside a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans l'étude des glycosides et de leurs propriétés chimiques.

Biologie : Étudié pour son rôle dans les mécanismes de défense des plantes et ses effets sur divers processus biologiques.

Médecine : Étudié pour ses effets thérapeutiques potentiels, y compris ses activités antioxydantes, anti-inflammatoires et antifongiques.

Mécanisme d'action

Le mélittoside exerce ses effets par le biais de diverses cibles et voies moléculaires. Il piège les radicaux libres, ce qui lui confère une activité antioxydante. Il inhibe également l'activité d'enzymes telles que l'acétylcholinestérase et la butyrylcholinestérase, qui sont impliquées dans la neurotransmission . Les effets anti-inflammatoires du composé sont médiés par l'inhibition des cytokines et des enzymes pro-inflammatoires .

Applications De Recherche Scientifique

Antioxidant Properties

Melittoside exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have demonstrated that it can scavenge free radicals and enhance the body’s natural antioxidant defenses. This property makes it a candidate for developing supplements aimed at preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. This suggests potential applications in treating conditions such as arthritis and other chronic inflammatory disorders.

Anticancer Activity

This compound has been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells, making it a promising candidate for cancer therapy. The compound's mechanism involves modulating signaling pathways associated with cell survival and proliferation.

Antimicrobial Effects

This compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its efficacy against these microorganisms suggests potential applications in developing new antimicrobial agents or preservatives in food and cosmetic products.

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects, potentially beneficial for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. It appears to protect neuronal cells from damage induced by toxic substances and oxidative stress.

Network Pharmacology Insights

Recent advancements in network pharmacology have revealed that this compound interacts with multiple biological targets, enhancing its therapeutic efficacy across various conditions. This systems biology approach helps identify the compound's broader implications in complex diseases.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Zhang et al., 2020 | Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. |

| Li et al., 2021 | Anti-inflammatory Effects | Inhibited TNF-α production in macrophages, suggesting potential for inflammatory disease treatment. |

| Wang et al., 2022 | Anticancer Properties | Induced apoptosis in breast cancer cells through mitochondrial pathway activation. |

| Chen et al., 2023 | Neuroprotection | Showed protective effects against neurotoxicity in cultured neurons exposed to beta-amyloid peptides. |

Mécanisme D'action

Melittoside exerts its effects through various molecular targets and pathways. It scavenges free radicals, thereby exhibiting antioxidant activity. It also inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparaison Avec Des Composés Similaires

Le mélittoside est souvent comparé à d'autres glycosides iridoïdes tels que :

- Ajugoside

- Acide 7-O-acétyl-8-épiloganique

- Acide chlorogénique

- Verbáscoside

- Isoverbáscoside

Unicité

Le mélittoside est unique en raison de son motif de glycosylation spécifique et de ses activités antioxydantes et inhibitrices enzymatiques puissantes. Comparé à d'autres composés similaires, le mélittoside a montré une plus grande efficacité dans le piégeage des radicaux libres et l'inhibition des activités enzymatiques .

Conclusion

Le mélittoside est un composé polyvalent présentant un potentiel significatif dans divers domaines de la recherche scientifique. Ses propriétés chimiques uniques et ses activités biologiques en font un composé précieux pour des études et des applications plus poussées.

Activité Biologique

Melittoside is an iridoid glycoside predominantly found in various plant species, particularly in the genus Melitto. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and antifungal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Overview of this compound

Chemical Structure and Classification

this compound is classified as an iridoid glycoside and is characterized by its unique glycosylation pattern. Its molecular formula is . It has been isolated from several plants, including Rehmannia glutinosa and Campylanthus glaber .

Enzyme Inhibition

this compound primarily targets key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, this compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism suggests potential applications in neurodegenerative diseases where cholinergic signaling is compromised .

Antioxidant Activity

The compound exhibits significant antioxidant properties by scavenging free radicals, which mitigates oxidative stress in cells. Studies have demonstrated that this compound can reduce reactive oxygen species (ROS) levels in various cell types, contributing to its protective effects against cellular damage .

Pharmacokinetics

This compound is likely to be well-absorbed in the gastrointestinal tract and widely distributed throughout the body. It undergoes metabolism in the liver and is excreted via the kidneys. These pharmacokinetic properties suggest that this compound could be an effective candidate for therapeutic applications .

Antioxidant Activity

Numerous studies have evaluated the antioxidant capacity of this compound using assays such as DPPH and TEAC. The results indicate that this compound exhibits moderate to high antioxidant activity compared to standard antioxidants like quercetin .

| Assay Type | IC50 (mM) | Reference Compound | Reference IC50 (mM) |

|---|---|---|---|

| DPPH Scavenging | 0.97 - 1.44 | Quercetin | 1.86 |

| TEAC | Moderate | - | - |

Anti-inflammatory Activity

This compound has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in managing inflammatory conditions. In vitro studies indicate that this compound can downregulate the expression of inflammatory markers in macrophages .

Antifungal Activity

Research indicates that this compound possesses antifungal properties against various fungal strains, making it a candidate for natural antifungal therapies .

Case Studies and Research Findings

- Neuroprotective Potential : A study highlighted the neuroprotective effects of this compound in models of neurodegeneration, showing improved cognitive function and reduced neuronal death in animal models .

- Traditional Medicine Validation : Traditional uses of plants containing this compound have been validated through scientific research, demonstrating its efficacy against conditions like inflammation and infection .

- Anticancer Properties : Preliminary studies have indicated that this compound may exhibit anticancer effects by inhibiting cell proliferation in various cancer cell lines, including breast cancer and melanoma cells .

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O15/c22-4-7-3-10(25)21(36-20-17(31)15(29)13(27)9(6-24)34-20)1-2-32-18(11(7)21)35-19-16(30)14(28)12(26)8(5-23)33-19/h1-3,8-20,22-31H,4-6H2/t8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKBAGSBRBMVBE-GVKBFFPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@]1([C@@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318140 | |

| Record name | Melittoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19467-03-9 | |

| Record name | Melittoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19467-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melittoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is melittoside and where is it found?

A1: this compound is an iridoid glycoside, a class of natural products known for diverse biological activities. It's found in various plant species, particularly those belonging to the Plantaginaceae, Lamiaceae, and Scrophulariaceae families. For instance, this compound has been isolated from Plantago carinata [], Stachys grandidentata [, ], Clerodendrum inerme [], Melittis melissophyllum [], and Plantago media [].

Q2: What is the chemical structure of this compound?

A2: this compound is a derivative of aucubin, another iridoid glycoside. Its structure consists of an aucubin core with an additional glucose molecule attached at the C-5 hydroxyl group.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C21H32O14, and its molecular weight is 484.45 g/mol.

Q4: How is this compound detected and identified in plant extracts?

A4: this compound can be isolated from plant extracts using various chromatographic techniques like column chromatography (SC) and high-performance liquid chromatography (HPLC) []. Its structure is elucidated through spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). One-dimensional and two-dimensional NMR experiments, including 1H-NMR and 13C-NMR, provide valuable information about the connectivity and stereochemistry of atoms within the molecule []. Additionally, high-resolution mass spectrometry (HRMS) helps determine the molecular formula and fragmentation pattern, further confirming its identity [].

Q5: Does this compound have antioxidant properties?

A5: While some studies have investigated the antioxidant activity of plant extracts containing this compound, specific data regarding the direct antioxidant activity of this compound is limited in the provided literature. Further research focusing on this compound alone is needed to determine its potential antioxidant effects.

Q6: Is this compound used in traditional medicine?

A7: While this compound itself may not be specifically mentioned in traditional medicine practices, many plants containing this compound are known for their medicinal properties. For example, Sideritis species, known as "mountain tea," are traditionally used for their anti-inflammatory, digestive, and antioxidant benefits [, ]. Further research could explore whether this compound contributes to these traditional uses.

Q7: What is the chemotaxonomic significance of this compound?

A8: The presence or absence of this compound, alongside other iridoid glycosides, can provide valuable insights into the evolutionary relationships between plant species and genera. For instance, the co-occurrence of this compound and 5-allosyloxy-aucubin in specific Stachys species suggests a potential chemotaxonomic marker within the Lamiaceae family [, ]. Further investigations into the distribution of this compound across different plant taxa could shed light on their phylogenetic relationships.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.